molecular formula C11H18N2O3S B14517040 Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate CAS No. 62692-70-0

Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate

Katalognummer: B14517040
CAS-Nummer: 62692-70-0
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: VTVXOXUMJQZZTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group, a phenylhydrazinyl moiety, and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The phenylhydrazinyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted phenylhydrazinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets. The phenylhydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-2-yl ethanesulfonate: Lacks the phenylhydrazinyl moiety, making it less reactive in certain biochemical applications.

    Phenylhydrazine: Does not contain the sulfonate group, resulting in different solubility and reactivity profiles.

    Sulfonic acid derivatives: Similar in terms of the sulfonate group but differ in their overall structure and reactivity.

Uniqueness

Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is unique due to the combination of the phenylhydrazinyl moiety and the sulfonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

62692-70-0

Molekularformel

C11H18N2O3S

Molekulargewicht

258.34 g/mol

IUPAC-Name

propan-2-yl 2-(2-phenylhydrazinyl)ethanesulfonate

InChI

InChI=1S/C11H18N2O3S/c1-10(2)16-17(14,15)9-8-12-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3

InChI-Schlüssel

VTVXOXUMJQZZTB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OS(=O)(=O)CCNNC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.